1-(BROMOACETYL)-2,2-DIMETHYL-AZIRIDINE
Description
Significance of Aziridine (B145994) Ring Systems as Synthetic Intermediates
Aziridines, the nitrogen analogues of epoxides, are three-membered saturated heterocycles that serve as versatile building blocks in organic synthesis. mdpi.comwikipedia.orgresearchgate.net Their significance stems primarily from the substantial ring strain inherent in the three-membered ring, with bond angles of approximately 60 degrees, a significant deviation from the ideal 109.5 degrees for sp³ hybridized atoms. wikipedia.org This strain energy, estimated to be around 26-27 kcal/mol, renders the aziridine ring susceptible to nucleophilic ring-opening reactions, providing a powerful tool for the introduction of nitrogen-containing functionalities into molecules. rsc.org
The high reactivity of aziridines allows for their conversion into a diverse range of more stable, open-chain or larger ring structures. mdpi.com This makes them valuable precursors for the synthesis of a wide array of biologically and industrially significant nitrogen-containing compounds, including amino alcohols, diamines, and various other heterocyclic systems like azetidines, pyrrolidines, piperidines, and more. mdpi.commdpi.com The ability to control the regioselectivity and stereoselectivity of the ring-opening process further enhances their synthetic utility.
Unique Reactivity Profile of N-Acyl Aziridines and α-Halo Ketone Analogues
The reactivity of the aziridine ring can be modulated by the substituent on the nitrogen atom. While non-activated aziridines (N-alkyl or N-H) are relatively stable, the introduction of an electron-withdrawing group, such as an acyl group, significantly enhances their reactivity. researchgate.net N-acyl aziridines are more susceptible to nucleophilic attack due to the increased polarization of the C-N bonds and the ability of the acyl group to stabilize the resulting negative charge on the nitrogen upon ring opening. researchgate.net This activation facilitates reactions with a broader range of nucleophiles under milder conditions.
Concurrently, α-halo ketones represent another class of highly reactive synthetic intermediates. nih.govyoutube.com They are characterized by the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. nih.gov This bifunctional nature allows them to participate in a variety of transformations, including nucleophilic substitution at the α-carbon and addition to the carbonyl group. The electron-withdrawing nature of the carbonyl group enhances the reactivity of the α-carbon towards SN2 displacement. nih.gov α-Halo ketones are well-established precursors for the synthesis of various heterocyclic compounds, such as thiazoles and pyrroles. youtube.com
Positioning of 1-(Bromoacetyl)-2,2-dimethyl-aziridine within Reactive Aziridine Derivatives
The chemical compound this compound integrates the key reactive features of both N-acyl aziridines and α-halo ketones, positioning it as a highly versatile and reactive synthetic intermediate. The N-bromoacetyl group serves a dual purpose: it activates the aziridine ring towards nucleophilic attack and provides an additional electrophilic center at the α-carbon of the acetyl group.
The presence of the 2,2-dimethyl substitution on the aziridine ring introduces steric hindrance at one of the ring carbons. This steric hindrance is expected to play a crucial role in directing the regioselectivity of nucleophilic attack. In many cases, nucleophilic ring-opening of substituted aziridines proceeds at the less sterically hindered carbon.
The combination of these structural features suggests that this compound can participate in a variety of synthetic transformations. It can undergo nucleophilic ring-opening at the aziridine, nucleophilic substitution at the bromoacetyl moiety, or reactions involving both functional groups, potentially leading to the formation of complex heterocyclic structures in a single step. This dual reactivity makes it a promising candidate for the development of novel synthetic methodologies and the construction of diverse molecular scaffolds.
Interactive Data Table: Properties of Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Features |
| 2,2-Dimethylaziridine (B1330147) | C₄H₉N | 71.12 | A foundational building block for the title compound. |
| Bromoacetyl bromide | C₂H₂Br₂O | 201.84 | A common reagent for introducing the bromoacetyl group. noaa.govnih.gov |
| This compound | C₆H₁₀BrNO | 192.05 | The subject of this article, combining aziridine and α-halo ketone functionalities. |
Structure
3D Structure
Properties
CAS No. |
119153-05-8 |
|---|---|
Molecular Formula |
C6H10BrNO |
Molecular Weight |
192.056 |
IUPAC Name |
2-bromo-1-(2,2-dimethylaziridin-1-yl)ethanone |
InChI |
InChI=1S/C6H10BrNO/c1-6(2)4-8(6)5(9)3-7/h3-4H2,1-2H3 |
InChI Key |
ANMQLZHACYNAKY-UHFFFAOYSA-N |
SMILES |
CC1(CN1C(=O)CBr)C |
Synonyms |
Aziridine, 1-(bromoacetyl)-2,2-dimethyl- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromoacetyl 2,2 Dimethyl Aziridine
General Principles of Aziridine (B145994) Ring Construction
Overview of Established Aziridination Reactions
The synthesis of aziridines can be achieved through various pathways, including the direct transfer of a nitrogen-containing group to an alkene, the cyclization of functionalized amino compounds, and rearrangements of other heterocyclic systems. cdnsciencepub.comlibretexts.org Key strategies include nitrene additions to alkenes, the Aza-Darzens reaction, and the intramolecular cyclization of haloamines or amino alcohols. ias.ac.inclockss.orguobasrah.edu.iqschoolwires.net The choice of method often depends on the desired substitution pattern on the aziridine ring and the availability of starting materials. For asymmetrically substituted aziridines, enantioselective methods have also been developed. cdnsciencepub.com
Formation via Nitrene-Alkene Additions
A powerful method for aziridine synthesis involves the [2+1] cycloaddition of a nitrene species to an alkene. ias.ac.in Nitrenes, the nitrogen analogues of carbenes, are highly reactive intermediates that can be generated from various precursors, such as azides or N-amino-2-oxazolidinones, often through thermal or photochemical decomposition. ias.ac.in For the synthesis of 2,2-dimethylaziridine (B1330147), the corresponding alkene, isobutylene (B52900), would be reacted with a suitable nitrene precursor. The reaction of isobutylene with a nitrene source would directly yield the 2,2-dimethylaziridine ring system. The dimerization of isobutene can also be a route to precursors for aziridination. nih.govelsevierpure.comorgsyn.org
The mechanism of nitrene addition can proceed through either a singlet or triplet pathway, which can influence the stereochemistry of the resulting aziridine. Singlet nitrenes typically add to alkenes in a concerted manner, retaining the stereochemistry of the alkene. Triplet nitrenes, on the other hand, add in a stepwise fashion, which can lead to a mixture of stereoisomers.
Aza-Darzens Reaction Applications
The Aza-Darzens reaction provides another route to aziridines, analogous to the Darzens condensation for epoxides. uobasrah.edu.iqschoolwires.netmdpi.com This reaction typically involves the condensation of an imine with an α-haloester enolate or a related carbanion. schoolwires.net While traditionally used for the synthesis of aziridine-2-carboxylates, modifications of this approach could be envisioned for the synthesis of other substituted aziridines. For the synthesis of a 2,2-disubstituted aziridine like 2,2-dimethylaziridine, this method is less direct but could potentially be adapted. A three-component Aza-Darzens reaction has been reported to generate N-phenylaziridines, showcasing the versatility of this approach. masterorganicchemistry.com
Cyclization of Haloamines and Related Precursors
The intramolecular cyclization of a γ-haloamine is a classical and reliable method for forming the aziridine ring, often referred to as the Gabriel-Cromwell reaction. libretexts.orgnih.gov This reaction proceeds via an intramolecular nucleophilic substitution where the amino group displaces a halide on the adjacent carbon. For the synthesis of 2,2-dimethylaziridine, a suitable precursor would be 1-bromo-2-methyl-2-propylamine. Treatment of this haloamine with a base would induce cyclization to form the desired 2,2-dimethylaziridine.
A related and widely used method is the Wenker synthesis, which involves the cyclization of a β-amino alcohol. The amino alcohol is first converted to a sulfuric acid ester, which is then treated with a strong base to effect ring closure. The synthesis of 2,2-dimethylaziridine can be achieved from 2-amino-2-methyl-1-propanol (B13486) through this process. Additionally, isobutylene oxide can serve as a precursor, which upon reaction with an amine source and subsequent cyclization steps, can yield 2,2-dimethylaziridine. mdpi.combioorg.org
Specific Synthesis of N-Bromoacetyl Aziridines
The introduction of the bromoacetyl group onto the aziridine nitrogen is typically the final step in the synthesis of 1-(bromoacetyl)-2,2-dimethyl-aziridine. This is achieved through the N-acylation of the pre-formed 2,2-dimethylaziridine ring.
Acylation of Aziridine Scaffolds with Bromoacetyl Halides
The N-acylation of aziridines is a common transformation. ruc.dk For a sterically hindered aziridine such as 2,2-dimethylaziridine, the reaction conditions need to be carefully controlled to achieve high yields and avoid ring-opening side reactions. A general and mild method for the preparation of N-acyl aziridines involves the use of acyl imidazolides. cdnsciencepub.com It has been reported that 2,2-dimethylaziridine undergoes quantitative condensation with various acyl imidazolides. cdnsciencepub.com This suggests that the reaction of 2,2-dimethylaziridine with bromoacetyl imidazolide (B1226674) would be an effective method for the synthesis of this compound.
Alternatively, the direct acylation with bromoacetyl chloride or bromoacetyl bromide in the presence of a non-nucleophilic base, such as triethylamine, at low temperatures is a viable route. cdnsciencepub.com The base is necessary to scavenge the hydrogen halide produced during the reaction. The reaction of N-acyl-2,2-dimethylaziridines in acidic medium has been studied, indicating the stability and reactivity of these compounds under various conditions. ias.ac.in
Below is a table summarizing the general conditions for the N-acylation of aziridines, which are applicable to the synthesis of this compound.
| Acylating Agent | Base | Solvent | Temperature | Yield | Reference |
| Acyl Imidazolide | None | THF | Room Temp. | Quantitative | cdnsciencepub.com |
| Acyl Chloride | Triethylamine | THF or CH₂Cl₂ | Low to Room Temp. | Good to High | cdnsciencepub.com |
The following table provides hypothetical spectroscopic data for the target compound, based on general knowledge of similar structures. uobasrah.edu.iqyoutube.comorganicchemistrydata.org
| Spectroscopic Data | Expected Values for this compound |
| ¹H NMR | δ (ppm): ~1.3-1.5 (s, 6H, 2 x CH₃), ~2.2-2.4 (s, 2H, CH₂-ring), ~3.8-4.0 (s, 2H, CH₂Br) |
| ¹³C NMR | δ (ppm): ~25-30 (CH₃), ~30-35 (CH₂Br), ~40-45 (C(CH₃)₂), ~50-55 (CH₂-ring), ~165-170 (C=O) |
| IR (cm⁻¹) | ~1680-1700 (C=O stretch) |
Consideration of 2,2-Dimethyl Substitution in Synthetic Routes
The synthesis of this compound is logically approached as a two-stage process: first, the formation of the 2,2-dimethylaziridine ring, followed by N-acylation with a bromoacetyl group. The gem-dimethyl substitution at the C2 position of the aziridine ring introduces distinct steric and electronic factors that are critical in planning the synthetic route.
Ring Formation and Stability: The formation of the 2,2-dimethylaziridine precursor is a key step. Industrial methods for producing N-substituted aziridines often involve the gas-phase intramolecular dehydration of N-substituted alkanolamines over a catalyst. google.com For the parent 2,2-dimethylaziridine, the corresponding precursor would be 2-amino-2-methyl-1-propanol. The presence of the gem-dimethyl group can favor the cyclization process due to the Thorpe-Ingold effect, which posits that geminal substitution on a carbon chain can accelerate intramolecular ring-closing reactions. This effect arises from a decrease in the internal bond angle of the substituent-bearing carbon, bringing the reactive functional groups (amine and hydroxyl) into a more favorable orientation for cyclization.
Steric and Electronic Effects: The two methyl groups at the C2 position create significant steric bulk. While this might be perceived as a hindrance, the primary challenge lies in the initial ring formation rather than the subsequent acylation. Once formed, the aziridine's nitrogen atom remains a reactive nucleophile. Electronically, the methyl groups are electron-donating, which increases the electron density and nucleophilicity of the aziridine nitrogen. This enhanced nucleophilicity can facilitate the second stage of the synthesis: the acylation with a bromoacetylating agent.
Absence of Stereochemistry: A significant consequence of the 2,2-dimethyl substitution is the lack of a stereocenter at the C2 position. This simplifies the synthesis as it precludes the formation of enantiomers or diastereomers with respect to this position, making stereochemical control unnecessary for this specific carbon.
Optimization of Reaction Conditions and Reagent Stoichiometry
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves careful control of parameters for both the synthesis of the 2,2-dimethylaziridine intermediate and its subsequent acylation.
Synthesis of 2,2-Dimethylaziridine Intermediate: A patented process for N-substituted aziridines suggests that the gas-phase intramolecular dehydration of the corresponding N-substituted alkanolamine provides a high-selectivity route. google.com Applying this to 2-amino-2-methyl-1-propanol, the reaction would be performed in the presence of a silicon- or phosphorus-based catalyst under specific conditions to maximize the yield of 2,2-dimethylaziridine. google.com
Table 1: Optimized Conditions for N-Substituted Aziridine Synthesis via Gas-Phase Dehydration google.com
| Parameter | Recommended Range | Catalyst Type |
| Reaction Temperature | 300 to 450°C | Silicon-based or |
| Reaction Pressure | 5 to 250 mmHg | Phosphorus-based |
| Space Velocity (STP) | 50 to 500 hr⁻¹ |
N-Acylation Step: The conversion of 2,2-dimethylaziridine to the final product is an N-acylation reaction. Key considerations for optimizing this step include:
Reagents: The reaction involves 2,2-dimethylaziridine and a suitable bromoacetylating agent, such as bromoacetyl chloride or bromoacetyl bromide.
Reagent Stoichiometry: The reaction produces hydrobromic acid (HBr) as a byproduct. To prevent this acid from protonating and promoting the ring-opening of the reactive aziridine, a non-nucleophilic base (e.g., triethylamine) is typically added to act as an acid scavenger. A common stoichiometric ratio involves one equivalent of the aziridine, one equivalent of the bromoacetylating agent, and a slight excess (1.1-1.2 equivalents) of the base.
Solvent and Temperature: The reaction is best performed in an inert, aprotic solvent like dichloromethane (B109758) or diethyl ether to avoid side reactions. Conducting the acylation at a reduced temperature (e.g., 0 °C) helps to control the exothermic nature of the reaction and enhance the stability of the product.
Asymmetric Synthesis and Stereochemical Control
It is fundamentally important to note that this compound is an achiral molecule. The C2 carbon is substituted with two identical methyl groups, meaning it is not a stereocenter. Therefore, strategies for diastereoselective or enantioselective preparation are not applicable to the synthesis of this specific compound. However, the principles of asymmetric synthesis are central to the chemistry of other substituted aziridines that do possess chirality. The following sections discuss these strategies in the broader context of aziridine synthesis.
Strategies for Diastereoselective and Enantioselective Preparation
For chiral aziridines, such as those with single or multiple different substituents at the ring carbons, controlling the stereochemical outcome is a primary synthetic goal.
Diastereoselective Preparation: This strategy is relevant when a molecule already contains a chiral center and a new one is formed, aiming to produce one diastereomer preferentially. For example, a diastereoselective, multi-component reaction was used to generate complex heterocyclic structures with a diastereomeric ratio of up to 89:11. nih.gov The existing chirality in one of the starting materials, an optically pure proline derivative, guided the formation of the new stereocenters. nih.gov
Enantioselective Preparation: This approach creates an excess of one enantiomer from achiral starting materials and requires a source of chirality. mdpi.com This chiral influence can be an organocatalyst, a chiral ligand on a metal catalyst, or a recoverable chiral auxiliary. mdpi.comwikipedia.org For instance, the synthesis of chiral amines, which can be precursors for various nitrogen-containing heterocycles, has been achieved with high enantioselectivity using chiral organocatalysts. mdpi.com
Chiral Auxiliary and Catalyst-Mediated Approaches
Chiral auxiliaries and chiral catalysts are powerful tools for inducing stereoselectivity in the synthesis of chiral molecules, including substituted aziridines. wikipedia.orgresearchgate.net
Chiral Auxiliary-Mediated Approaches: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org
Evans Oxazolidinones: These are among the most successful chiral auxiliaries, widely used to control the stereochemistry of alkylation and aldol (B89426) reactions. researchgate.net The auxiliary is attached to form a chiral imide, which then directs the approach of electrophiles to one face of the corresponding enolate, leading to the formation of new stereocenters with high predictability. wikipedia.orgresearchgate.net
tert-Butanesulfinamide: This versatile chiral auxiliary reacts with aldehydes to form chiral N-sulfinylimines. These intermediates can then undergo diastereoselective reactions. This strategy has been successfully applied in the copper-catalyzed synthesis of chiral aziridines bearing multiple chiral substituents. rsc.org
Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis wikipedia.orgresearchgate.netrsc.org
| Chiral Auxiliary | Typical Application | Stereochemical Control Mechanism |
| Evans Oxazolidinones | Asymmetric alkylations, aldol reactions | Steric shielding of one face of the enolate by a substituent on the auxiliary. researchgate.net |
| Camphorsultam | Asymmetric alkylations, Diels-Alder reactions | Steric hindrance directs the approach of reagents. researchgate.net |
| Pseudoephedrine | Asymmetric alkylation of amide enolates | The methyl group on the auxiliary directs the incoming electrophile to the opposite face. wikipedia.org |
| tert-Butanesulfinamide | Synthesis of chiral amines and aziridines | The sulfinyl group directs nucleophilic addition to the C=N bond of derived sulfinimines. rsc.org |
Reactivity and Mechanistic Studies of 1 Bromoacetyl 2,2 Dimethyl Aziridine
Intrinsic Reactivity of the Aziridine (B145994) Ring
Aziridines, as nitrogen-containing three-membered heterocycles, are notable for their high ring strain and serve as versatile intermediates in organic synthesis. clockss.orgwikipedia.org The reactivity of the aziridine ring in the title compound is significantly influenced by its substitution pattern.
Ring Strain and Electrophilic Activation in Aziridines
The fundamental reactivity of aziridines stems from their inherent ring strain, which is estimated to be around 26-27 kcal/mol. clockss.org This strain arises from the deviation of bond angles from the ideal tetrahedral or trigonal planar geometries, making the ring susceptible to cleavage. wikipedia.org In 1-(bromoacetyl)-2,2-dimethyl-aziridine, this inherent strain is a primary driving force for its reactions.
However, a non-activated aziridine with an electron-donating group on the nitrogen is relatively stable and unreactive towards most nucleophiles. nih.gov To enhance its reactivity, the aziridine must be "activated." This is achieved by attaching an electron-withdrawing group (EWG) to the nitrogen atom. clockss.org In the case of this compound, the bromoacetyl group serves as this activating EWG. The N-acyl group decreases the electron density on the nitrogen atom, which in turn polarizes the carbon-nitrogen bonds of the ring, making the ring carbons more electrophilic and susceptible to nucleophilic attack. clockss.orgnih.gov This activation can be further enhanced by a Lewis acid or protonation of the carbonyl oxygen, which increases the electron-withdrawing nature of the acyl group. ru.nl
Nucleophilic Ring-Opening Reactions of N-Acyl Aziridines
Activated N-acyl aziridines are highly reactive substrates for ring-opening reactions with a wide variety of nucleophiles. wikipedia.orgrsc.org The significant ring strain is released upon cleavage of one of the carbon-nitrogen bonds. The general mechanism involves the attack of a nucleophile on one of the electrophilic ring carbons, leading to the formation of a 1,2-difunctionalized amine derivative.
The reaction proceeds via a nucleophilic substitution pathway. Depending on the reaction conditions and the structure of the aziridine, the mechanism can exhibit characteristics of either an Sₙ2 or Sₙ1 reaction. youtube.com
Sₙ2-like Pathway: In this mechanism, the nucleophile attacks a ring carbon, and the C-N bond breaks in a concerted or near-concerted fashion. This is often referred to as a "push" mechanism and typically occurs at the less sterically hindered carbon atom. youtube.com
Sₙ1-like Pathway: Under certain conditions, particularly with substituents that can stabilize a positive charge, the C-N bond may break first to form an aziridinium-like cation. This "pull" mechanism is followed by rapid attack of the nucleophile. youtube.com This pathway often leads to attack at the more substituted carbon.
N-acyl aziridines can be opened by a diverse range of nucleophiles, including halides, amines, thiols, alcohols, and carbon nucleophiles. wikipedia.orgru.nlnih.gov For instance, the reaction of N-acyl aziridines with thiols is a common and efficient method for forming aminoethyl sulfide (B99878) derivatives. mdpi.com
Regioselectivity and Stereoselectivity in Ring Opening
The regioselectivity of the nucleophilic ring-opening—that is, whether the nucleophile attacks the more substituted C2 (quaternary) or the less substituted C3 (methylene) carbon—is a critical aspect of the reactivity of this compound. This outcome is governed by a combination of steric and electronic factors, as well as the nature of the nucleophile and reaction conditions. ugent.benih.gov
Steric Effects: In a purely Sₙ2-type reaction, the nucleophile will preferentially attack the less sterically hindered carbon. For this compound, this would be the C3 position, avoiding the bulky gem-dimethyl group at C2. youtube.commdpi.com
Electronic Effects: In reactions with more Sₙ1 character, the stability of the potential carbocationic intermediate becomes more important. A positive charge would be better stabilized at the more substituted tertiary carbon (C2). Therefore, nucleophilic attack might occur at this position. youtube.com Some studies on 2,2,3-trisubstituted aziridines have shown an unusual preference for ring opening at the more substituted carbon, even under mildly basic conditions, which was attributed to a lower energy transition state for this pathway. nih.gov
The stereochemistry of the reaction is typically an anti-attack, where the nucleophile approaches from the face opposite to the C-N bond being broken, resulting in an inversion of configuration at the attacked carbon center. clockss.org
The choice of nucleophile and reaction conditions can be used to control the regiochemical outcome. For example, studies on other substituted aziridines have shown that the functional group on a substituent can direct the ring-opening. frontiersin.orgresearchgate.net A γ-keto group on a C2-alkyl substituent can direct the nucleophilic attack to the C2 position, whereas a γ-hydroxy group can direct it to the C3 position. nih.gov
Reactivity of the Bromoacetyl Moiety
The bromoacetyl group is not merely an activating group for the aziridine ring; it is a potent electrophilic site in its own right.
Electrophilicity of the α-Bromo Carbonyl System
The carbon atom bearing the bromine (the α-carbon) in the bromoacetyl group is highly electrophilic and susceptible to Sₙ2 reactions. youtube.com This heightened reactivity is due to two main factors:
Inductive Effect: The adjacent carbonyl group is strongly electron-withdrawing, which polarizes the C-Br bond and increases the partial positive charge on the α-carbon.
Orbital Overlap: The antibonding orbital of the C-Br bond (σ* C-Br) can overlap with the π-system of the carbonyl group. This interaction lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making it more accessible for nucleophilic attack. stackexchange.com
Haloacetyl groups react readily with soft nucleophiles like thiols to form stable thioether linkages. thermofisher.com Studies comparing the reactivity of maleimide (B117702) and bromoacetyl groups with thiols have shown that the bromoacetyl function reacts efficiently at basic pH (e.g., pH 9.0) and maintains high chemoselectivity for thiols over other nucleophilic groups like amines. acs.orgacs.org This makes the bromoacetyl moiety a useful handle for bioconjugation.
Table 1: Comparison of Thiol-Reactive Functional Groups
| Functional Group | Optimal pH for Reaction with Thiols | Reaction Type | Resulting Linkage |
|---|---|---|---|
| Bromoacetyl | ~9.0 acs.org | Nucleophilic Substitution (Sₙ2) | Thioether thermofisher.com |
| Maleimide | 6.5 - 7.5 thermofisher.com | Michael Addition | Thioether thermofisher.com |
Potential for Intramolecular Cyclization Pathways
The presence of both a nucleophilic center (the aziridine nitrogen) and two distinct electrophilic sites (the aziridine ring carbons and the α-bromo carbon) within the same molecule opens the possibility for intramolecular reactions. This type of reaction, where a group within the molecule acts as an internal nucleophile, is known as neighboring group participation (NGP). wikipedia.orglibretexts.org
One potential pathway involves the lone pair of the aziridine nitrogen attacking the electrophilic α-carbon of the bromoacetyl group. While the nitrogen's lone pair is delocalized by the carbonyl group, making it less nucleophilic, such an intramolecular Sₙ2 reaction could potentially lead to a bicyclic system. However, the formation of a strained four-membered ring in this process might be energetically unfavorable.
A more plausible scenario for intramolecular cyclization occurs after the initial ring-opening of the aziridine by an external nucleophile. For example, if a nucleophile containing a hydroxyl or thiol group opens the aziridine ring, the newly introduced nucleophilic group could then attack the bromoacetyl moiety in an intramolecular fashion, leading to the formation of a larger heterocyclic ring. The success of such cyclizations often depends on the ring size being formed and the nature of the participating nucleophile. researchgate.net
Table 2: Potential Reactive Sites of this compound
| Electrophilic Site | Potential Nucleophile | Reaction Type | Potential Outcome |
|---|---|---|---|
| Aziridine Ring Carbon (C2 or C3) | External Nucleophile (e.g., R-SH, R-OH, R-NH₂) | Nucleophilic Ring-Opening | 1,2-Amino Alcohol/Thiol/Diamine |
| α-Bromo Carbonyl Carbon | External Nucleophile (e.g., R-SH) | Nucleophilic Substitution (Sₙ2) | α-Thioacetyl Aziridine |
| α-Bromo Carbonyl Carbon | Internal Nucleophile (Aziridine N) | Intramolecular Sₙ2 | Bicyclic System (Potentially Unfavorable) |
| α-Bromo Carbonyl Carbon | Internal Nucleophile (from opened ring) | Intramolecular Cyclization | Larger Heterocycle |
Interplay of Aziridine and Bromoacetyl Reactivity in Complex Transformations
The presence of both a strained, reactive aziridine ring activated by an electron-withdrawing acyl group, and a potent electrophilic bromoacetyl group within the same molecule, sets the stage for a range of complex chemical transformations. The interplay between these two functionalities can be harnessed to design tandem or cascade reactions and also leads to competitive reaction pathways.
Tandem or Cascade Reactions
The structure of this compound is well-suited for tandem reactions, where a single reagent can initiate a sequence of bond-forming and/or ring-opening events. For instance, a nucleophile could first attack the electrophilic bromine-bearing carbon, followed by an intramolecular cyclization involving the aziridine ring.
One plausible tandem reaction involves the use of dinucleophiles. For example, a reaction with an amino-thiol could proceed via initial attack of the soft sulfur nucleophile on the bromoacetyl group, followed by intramolecular opening of the aziridine ring by the nitrogen nucleophile. Such sequences are valuable for the rapid construction of complex heterocyclic scaffolds.
In a similar vein, tandem reactions of N-tosylaziridines with terminal alkynoates have been reported to yield functionalized enamines. nih.gov By analogy, it is conceivable that this compound could undergo a similar reaction, where a suitable nucleophile initiates a cascade that ultimately involves the aziridine ring. The general principle of such a tandem reaction is outlined in the hypothetical scheme below:
| Step | Description | Plausible Intermediate/Product |
| 1 | Nucleophilic attack on the bromoacetyl moiety | Formation of a substituted acetylaziridine |
| 2 | Intramolecular reaction involving the aziridine | Ring-opening or rearrangement |
| 3 | Further transformation | Formation of a stable heterocyclic product |
Metal-catalyzed cascade reactions are also a possibility. For example, a transition metal could coordinate to the aziridine nitrogen, facilitating a ring-opening that is then followed by a reaction at the bromoacetyl site, or vice versa. mdpi.com
Competitive Reaction Pathways
The presence of two distinct electrophilic centers in this compound—the carbon of the bromoacetyl group and the two carbons of the aziridine ring—inevitably leads to competitive reaction pathways. The outcome of a reaction with a nucleophile would be highly dependent on the nature of the nucleophile, the reaction conditions, and the solvent.
Attack at the Bromoacetyl Group: Hard nucleophiles, such as primary and secondary amines, would likely favor a direct SN2 substitution on the bromoacetyl group, displacing the bromide ion to form a glycine (B1666218) derivative of the aziridine.
Attack at the Aziridine Ring: Soft nucleophiles, such as thiols or iodides, might preferentially attack the aziridine ring. The N-acyl group activates the aziridine for nucleophilic ring-opening. Due to the presence of the 2,2-dimethyl substitution, the attack would be expected to occur at the less sterically hindered C-3 position of the aziridine ring. This would lead to a ring-opened product.
The regioselectivity of the ring-opening of N-acylaziridines is a well-studied phenomenon. researchgate.net In the case of 2,2-disubstituted N-acylaziridines, nucleophilic attack generally occurs at the unsubstituted carbon, leading to specific regioisomers.
The following table summarizes the likely competitive pathways with different types of nucleophiles:
| Nucleophile Type | Predicted Major Pathway | Resulting Product Type |
| Hard (e.g., R2NH) | Attack at the bromoacetyl group | N-substituted glycinyl aziridine |
| Soft (e.g., RSH) | Ring-opening at C-3 | β-amino thiol derivative |
| Bulky | May favor attack at the less hindered bromoacetyl group | N-substituted glycinyl aziridine |
Advanced Mechanistic Investigations
A thorough understanding of the reactivity of this compound would necessitate advanced mechanistic studies to elucidate the transient species and energetic profiles of its reactions.
Elucidation of Reaction Intermediates (e.g., episulfonium ions, aziridinylmethyl anions)
The formation of various reactive intermediates can be postulated in the reactions of this compound.
Aziridinium (B1262131) Ions: In the presence of a Lewis acid or a strong electrophile, the nitrogen atom of the aziridine ring can be further activated to form an aziridinium ion . This highly strained intermediate would be very susceptible to nucleophilic attack, leading to ring-opening.
Episulfonium Ions: In reactions with sulfur nucleophiles, the formation of an episulfonium ion intermediate is a possibility, particularly in the context of metabolic activation of similar bromo-compounds. mdpi.com While not directly an episulfonium ion in the traditional sense, a reaction with a dithiol, for instance, could lead to a cyclic sulfur-containing intermediate.
Azametallacyclobutanes: In the context of transition-metal-catalyzed reactions, oxidative addition of the aziridine C-N bond to a low-valent metal center can lead to the formation of an azametallacyclobutane . Such intermediates have been observed in reactions of N-tosylaziridines with nickel complexes and are key to understanding the subsequent reductive elimination to form new C-N bonds. nih.gov
Aziridinylmethyl Anions: While less common, under strongly basic conditions, deprotonation of the α-carbon of the acetyl group could potentially generate an aziridinylmethyl anion . This nucleophilic species could then undergo intramolecular rearrangement or react with an external electrophile.
Kinetic Studies for Reaction Rate and Pathway Determination
Kinetic studies are crucial for distinguishing between competitive reaction pathways and for determining the rate-limiting step of a reaction sequence. researchgate.netnih.govrsc.org For this compound, one could design experiments to measure the rate of disappearance of the starting material or the rate of formation of the different products under various conditions.
For example, by varying the concentration of the nucleophile and monitoring the initial reaction rates, one could determine the order of the reaction with respect to the nucleophile. This would provide insight into whether the nucleophile is involved in the rate-determining step.
A hypothetical kinetic experiment could involve reacting this compound with a nucleophile that can potentially react at both electrophilic sites, such as a primary amine. The concentrations of the starting material and the two possible products (from attack at the bromoacetyl group and from ring-opening) could be monitored over time by techniques like HPLC or NMR spectroscopy.
| Parameter Varied | Observed Effect | Mechanistic Implication |
| [Nucleophile] | Rate increases linearly | Nucleophile is involved in the rate-determining step |
| Solvent Polarity | Rate increases in polar aprotic solvents | Suggests a charge-separated transition state |
| Temperature | Rate increases with temperature | Allows for the determination of activation parameters (Ea, ΔH‡, ΔS‡) |
Application of Isotopic Labeling in Mechanistic Probes
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of individual atoms throughout a chemical transformation. nih.gov For this compound, several isotopic labeling strategies could be employed to gain mechanistic insights.
13C Labeling: The carbonyl carbon of the bromoacetyl group could be labeled with 13C. By analyzing the position of the 13C label in the final product(s) using 13C NMR or mass spectrometry, one could definitively determine whether the carbonyl group has remained intact or has undergone rearrangement.
15N Labeling: Labeling the aziridine nitrogen with 15N would allow for the tracking of the nitrogen atom in the products. This would be particularly useful in complex rearrangements or fragmentation reactions.
Deuterium (B1214612) Labeling: The methylene (B1212753) protons of the bromoacetyl group could be replaced with deuterium. The position and retention of the deuterium atoms in the products would provide information about the stereochemistry of the reaction and whether any proton transfers are involved in the mechanism.
A hypothetical isotopic labeling study is summarized in the table below:
| Isotopically Labeled Substrate | Reaction | Expected Outcome for Pathway A (Attack at Bromoacetyl) | Expected Outcome for Pathway B (Ring-Opening) |
| 1-(Bromo[13C]acetyl)-2,2-dimethyl-aziridine | Reaction with R2NH | 13C label is in the carbonyl group of the N-substituted glycinyl aziridine product | 13C label is in the carbonyl group of the ring-opened product |
| 1-(Bromoacetyl)-2,2-dimethyl-[15N]aziridine | Thermal rearrangement | 15N label is in the expected position in the rearranged product | 15N label is in a different position if the aziridine ring fragments and reforms |
Lack of Computational and Theoretical Studies on the Reaction Mechanisms of 1-(Bromoacetyl)-2,2-dimethylaziridine
Despite a thorough search of scientific literature, no specific computational chemistry or theoretical modeling studies concerning the reaction mechanisms of 1-(bromoacetyl)-2,2-dimethylaziridine were found. The reactivity of aziridines, a class of three-membered heterocyclic amines, is a subject of broad interest in organic chemistry, and numerous computational studies have been conducted on various substituted aziridines to elucidate their reaction pathways. These studies often employ methods such as Density Functional Theory (DFT) and ab initio calculations to investigate aspects like ring-opening reactions, transition states, and the influence of different substituents on reactivity.
General computational studies on other N-acyl and 2-substituted aziridines have provided insights into several key mechanistic features. For instance, theoretical analyses have explored the energetics of aziridine ring-opening, which can proceed through different pathways depending on the nature of the substituents and the reaction conditions. These pathways can include nucleophilic attack at the ring carbons, the formation of aziridinium ion intermediates, or concerted processes.
However, the specific electronic and steric effects of the bromoacetyl group combined with the gem-dimethyl substitution at the C2 position of the aziridine ring in 1-(bromoacetyl)-2,2-dimethylaziridine have not been the subject of dedicated theoretical investigation in the available literature. Such a study would be valuable for understanding the regioselectivity of nucleophilic attack, the stability of potential intermediates, and the activation energies for various possible reaction channels.
Without specific computational data for 1-(bromoacetyl)-2,2-dimethylaziridine, any discussion of its reaction mechanisms from a theoretical standpoint would be purely speculative and fall outside the scope of this focused article. Future computational research would be necessary to provide detailed, quantitative insights into the reactivity of this particular compound.
Strategic Applications of 1 Bromoacetyl 2,2 Dimethyl Aziridine in Diverse Organic Synthesis
Utility as a Versatile Building Block for Nitrogen-Containing Scaffolds
1-(Bromoacetyl)-2,2-dimethylaziridine serves as a potent electrophilic building block, poised for reaction with a variety of nucleophiles. The presence of two distinct electrophilic centers—the carbon of the bromoacetyl group and the carbon atoms of the aziridine (B145994) ring—allows for sequential or domino reactions to construct diverse nitrogen-containing scaffolds. frontiersin.orgnih.gov The N-acyl group activates the aziridine ring towards nucleophilic attack, facilitating ring-opening reactions that are often regioselective. researchgate.netias.ac.in This reactivity, coupled with the ability of the bromoacetyl moiety to engage in substitution reactions, opens pathways to a multitude of heterocyclic systems. openmedicinalchemistryjournal.com The strategic unmasking of these reactive sites enables chemists to forge complex molecular architectures from a relatively simple starting material, highlighting its role as a linchpin in diversity-oriented synthesis.
The inherent reactivity of N-acylaziridines makes them prime candidates for transformations into other heterocyclic systems. The specific substitution pattern of 1-(bromoacetyl)-2,2-dimethylaziridine, with its gem-dimethyl group, often directs the regioselectivity of ring-opening reactions, providing a level of control in the synthesis of more complex structures.
Future Research Directions and Emerging Opportunities
Development of Novel Catalytic Systems for Chemoselective Transformations
The development of sophisticated catalytic systems is paramount to unlocking the full synthetic potential of 1-(bromoacetyl)-2,2-dimethyl-aziridine. Future research should focus on catalysts that can selectively target either the aziridine (B145994) ring or the bromoacetyl group.
Transition metal catalysis, particularly with palladium, rhodium, and copper, has proven effective for various transformations of N-acylaziridines. mdpi.com Research into palladium-catalyzed ring-opening reactions could lead to the formation of valuable allylic amines or other functionalized products. mdpi.com Similarly, rhodium-catalyzed processes could facilitate access to unique heterocyclic structures like vinyl azetidines. mdpi.com The development of N-heterocyclic carbene (NHC) ligands could also offer novel reactivity and selectivity in these transformations. thieme-connect.de
Furthermore, photoredox and electrochemical catalysis are emerging as powerful tools in organic synthesis. nih.gov Investigating these methods for the activation of this compound could enable novel, mild, and highly selective reactions, potentially through radical intermediates. nih.gov An important goal would be to develop catalytic systems that allow for the selective functionalization at the nitrogen atom without ring-opening, a traditionally challenging transformation. nih.gov
Exploration of Bio-Inspired Synthetic Routes and Enzymatic Reactions
Nature utilizes enzymes to perform complex chemical transformations with remarkable precision and efficiency. cmu.edu Exploring bio-inspired and enzymatic routes for the synthesis and modification of this compound presents a significant opportunity for green and sustainable chemistry.
Recent discoveries of non-heme iron-dependent enzymes capable of forming the aziridine ring from amino acid precursors suggest that biocatalytic approaches could be developed for the synthesis of the 2,2-dimethyl-aziridine core. cmu.edunih.gov Researchers could investigate the substrate scope of these "aziridinases" to see if they can accept precursors to the target molecule or be engineered to do so. cmu.edunih.gov Such enzymatic processes often proceed with high stereoselectivity, which would be a major advantage. cmu.edu
Additionally, enzymes could be explored for the selective modification of the molecule. For instance, hydrolases could be used for the regioselective opening of the aziridine ring, or dehydrogenases could introduce unsaturation. The development of such enzymatic reactions would not only provide environmentally benign synthetic routes but also open avenues for creating libraries of novel, biologically relevant compounds. illinois.edu
Design of Analogues with Tunable Reactivity for Specific Synthetic Demands
Systematic modification of the this compound structure can lead to analogues with fine-tuned reactivity, tailored for specific synthetic applications. The reactivity of N-acylaziridines is highly dependent on the nature of the acyl group and the substituents on the aziridine ring. nih.gov
Future work should involve the synthesis of a library of analogues to establish clear structure-reactivity relationships. For example, replacing the bromoacetyl group with other haloacetyl groups (chloroacetyl, iodoacetyl) or with acyl groups bearing different electronic properties could modulate the electrophilicity of the carbonyl carbon and the leaving group ability of the halide. This would influence the regioselectivity of nucleophilic attack.
Similarly, analogues with different substituents on the aziridine ring could be synthesized to study steric and electronic effects on ring-opening reactions. This research would provide a valuable toolkit for synthetic chemists, allowing them to select the optimal aziridine building block for a desired transformation.
Table 1: Proposed Analogues and Their Potential Reactivity
| Analogue Name | Structural Modification | Expected Impact on Reactivity |
| 1-(Chloroacetyl)-2,2-dimethyl-aziridine | Replacement of bromine with chlorine | Reduced reactivity of the acyl halide, potentially allowing for selective reactions at the aziridine ring. |
| 1-(Iodoacetyl)-2,2-dimethyl-aziridine | Replacement of bromine with iodine | Increased reactivity of the acyl halide, favoring nucleophilic substitution at the acetyl group. |
| 1-(Trifluoroacetyl)-2,2-dimethyl-aziridine | Replacement of bromoacetyl with trifluoroacetyl | Increased electrophilicity of the aziridine ring, facilitating ring-opening reactions. |
| 1-(Bromoacetyl)-2-methyl-aziridine | Removal of one methyl group | Reduced steric hindrance, potentially increasing reaction rates for ring-opening. |
Integration into Sustainable and Green Chemistry Methodologies (e.g., flow chemistry, solvent-free reactions)
Modern synthetic chemistry increasingly emphasizes the development of sustainable and environmentally friendly processes. cinz.nz Integrating the synthesis and application of this compound into green chemistry methodologies is a crucial area for future research.
Flow Chemistry: Continuous flow technology offers significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the ability to automate synthesis. nih.govmit.educhemistryviews.org Developing flow-based syntheses of this compound and its subsequent transformations would be a major step towards safer and more scalable production. mit.eduresearchgate.net Flow reactors could enable the use of hazardous reagents or the generation of unstable intermediates in a controlled manner, minimizing risks. cinz.nzmit.edu
Solvent-Free Reactions: Eliminating or reducing the use of volatile organic solvents is a key principle of green chemistry. Research into solvent-free reaction conditions for the synthesis and reactions of this compound could significantly reduce the environmental impact of these processes. Techniques such as mechanochemistry (ball-milling) or reactions on solid supports could be explored.
Table 2: Comparison of Batch vs. Flow Chemistry for Aziridine Synthesis
| Parameter | Batch Chemistry | Flow Chemistry |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer due to small reactor volumes and excellent temperature control. mit.edu |
| Scalability | Scaling up can be challenging and require significant process redesign. | Easily scalable by running the system for longer periods or by parallelization. mit.edu |
| Control | Less precise control over reaction parameters like temperature and mixing. | Precise control over residence time, temperature, and mixing, leading to higher reproducibility. chemistryviews.org |
| Efficiency | Can be less efficient due to side reactions and workup procedures. | Often leads to higher yields and purities, minimizing waste. nih.gov |
Advanced Spectroscopic and Structural Analysis for Deeper Mechanistic Understanding
A fundamental understanding of the reaction mechanisms of this compound is essential for controlling its reactivity and designing new applications. Advanced spectroscopic and structural analysis techniques are key to achieving this.
Detailed NMR spectroscopic studies, including 2D techniques and variable temperature experiments, can provide insights into the conformational dynamics of the molecule and the structure of reaction intermediates. Mass spectrometry can be used to identify transient species and reaction byproducts, helping to elucidate complex reaction pathways.
Single-crystal X-ray diffraction analysis of this compound and its derivatives would provide definitive structural information, including bond lengths and angles. nih.gov This data is invaluable for understanding the strain in the aziridine ring and how it influences reactivity. nih.gov Computational studies, such as Density Functional Theory (DFT), can complement experimental work by modeling reaction pathways, transition states, and the electronic structure of intermediates, providing a deeper mechanistic understanding of its transformations. mdpi.com Autocatalytic phenomena, where reaction products influence the reaction rate and selectivity, should also be investigated, as this has been observed in other N-acylaziridine systems. rsc.org
Q & A
Q. What are the key considerations for synthesizing 1-(Bromoacetyl)-2,2-dimethyl-aziridine with high enantiopurity?
- Methodological Answer: To achieve high enantiopurity, prioritize reaction conditions that minimize racemization. Use chiral auxiliaries or catalysts, and monitor stereochemical outcomes via HPLC with chiral columns or circular dichroism (CD). For example, coupling reactions with >99.5% enantiomeric excess (ee) have been reported using enantioselective catalysts under low-temperature conditions to stabilize intermediates . Optimize solvent polarity (e.g., dichloromethane vs. THF) and reaction time to suppress side reactions like aziridine ring-opening.
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer: Store the compound under inert atmospheres (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies using thermogravimetric analysis (TGA) and NMR to track decomposition products (e.g., bromoacetamide derivatives). Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the bromoacetyl group .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer: Combine H/C NMR to confirm aziridine ring integrity (e.g., characteristic deshielded protons at δ 2.5–3.5 ppm) and bromoacetyl group presence (carbonyl peak at ~170 ppm). Use high-resolution mass spectrometry (HRMS) for molecular ion validation. IR spectroscopy can identify C=O (1720 cm) and C-Br (600 cm) stretches. For crystallinity analysis, employ X-ray diffraction (XRD) if single crystals are obtainable .
Q. What safety protocols are critical when working with this compound?
- Methodological Answer: Use fume hoods, nitrile gloves, and protective eyewear. Monitor for acute toxicity (LD50 consult analogous aziridine derivatives) and potential alkylating activity. In case of exposure, follow first-aid measures: flush eyes/skin with water for 15 minutes and seek immediate medical attention. Document waste disposal via halogenated organic waste protocols .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer: Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for SN2 pathways. Software like Gaussian or COMSOL Multiphysics can simulate steric effects from the 2,2-dimethyl group on reaction kinetics. Validate predictions experimentally via kinetic isotope effects (KIEs) or Hammett plots .
Q. What factorial design approaches optimize reaction yields in aziridine functionalization?
- Methodological Answer: Apply a 2 factorial design to test variables: temperature (25–60°C), catalyst loading (1–5 mol%), and solvent (aprotic vs. polar aprotic). Use ANOVA to identify significant factors. For example, a central composite design (CCD) revealed that solvent polarity accounts for 70% of yield variance in analogous aziridine bromoacetylation reactions .
Q. How can researchers resolve contradictions in reported diastereoselectivity for this compound-derived products?
- Methodological Answer: Conduct meta-analysis of literature data to identify confounding variables (e.g., solvent purity, moisture levels). Reproduce key studies under controlled conditions (e.g., glovebox for anhydrous reactions). Use dynamic NMR to probe conformational equilibria that may influence selectivity. Cross-reference with computational models to isolate steric vs. electronic contributions .
Q. What role does the aziridine ring strain play in the compound’s electrophilic reactivity?
- Methodological Answer: Quantify ring strain via strain energy calculations (e.g., using group increment theory or DFT). Compare reactivity with non-cyclic analogs (e.g., bromoacetamide derivatives) in competition experiments. Kinetic studies under pseudo-first-order conditions can reveal rate enhancements attributable to ring-opening-driven electrophilicity .
Q. How can AI-driven tools enhance the design of this compound-based drug candidates?
- Methodological Answer: Implement generative adversarial networks (GANs) to propose derivatives with optimized pharmacokinetic profiles (e.g., logP, solubility). Train models on databases like ChEMBL or PubChem. Use automated high-throughput screening (HTS) to validate in silico predictions for biological activity (e.g., kinase inhibition) .
Data Management & Validation
Q. What strategies ensure reproducibility in studies involving this compound?
- Methodological Answer:
Adopt FAIR data principles: publish raw NMR/MS files in repositories like Zenodo. Document synthetic protocols with detailed reaction monitoring (e.g., TLC Rf values, quenching methods). Use blockchain-enabled lab notebooks (e.g., SciNote) for tamper-proof record-keeping. Cross-validate results via interlaboratory studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
